molecular formula C6H13ClN2O3S B14465289 2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride CAS No. 68074-76-0

2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride

Cat. No.: B14465289
CAS No.: 68074-76-0
M. Wt: 228.70 g/mol
InChI Key: ZTHZJUGDIDZIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride is a chemical compound with the molecular formula C₆H₁₃ClN₂O₃S It is known for its unique structure, which includes both amino and oxo functional groups, as well as a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride typically involves multi-step organic reactions. One common approach is the reaction of a suitable precursor with sulfanylacetic acid under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo, hydroxyl, and substituted amino derivatives

Scientific Research Applications

2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and oxo groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The sulfanylacetic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminobutyric acid: Similar in structure but lacks the sulfanylacetic acid moiety.

    4-Oxobutyric acid: Contains the oxo group but lacks the amino and sulfanyl groups.

    Sulfanylacetic acid: Contains the sulfanyl group but lacks the amino and oxo groups.

Uniqueness

2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride is unique due to its combination of amino, oxo, and sulfanylacetic acid moieties. This unique structure allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound for various scientific research applications.

Properties

CAS No.

68074-76-0

Molecular Formula

C6H13ClN2O3S

Molecular Weight

228.70 g/mol

IUPAC Name

2-(3,4-diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride

InChI

InChI=1S/C6H12N2O3S.ClH/c7-4(6(8)11)1-2-12-3-5(9)10;/h4H,1-3,7H2,(H2,8,11)(H,9,10);1H

InChI Key

ZTHZJUGDIDZIEF-UHFFFAOYSA-N

Canonical SMILES

C(CSCC(=O)O)C(C(=O)N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.